5-pentyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-pentyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pentyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound.
Introduction of the pentyl group: This step involves the alkylation of the triazole ring with a pentyl halide under basic conditions.
Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using a tetrahydrofuran-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pentyl and tetrahydrofuran-2-ylmethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Disulfides
Reduction: Dihydrotriazoles
Substitution: Various alkyl or aryl substituted triazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-pentyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to various biological effects. The thiol group can also form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-triazole-3-thiol: Lacks the pentyl and tetrahydrofuran-2-ylmethyl groups.
5-methyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a pentyl group.
5-pentyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-amine: Contains an amine group instead of a thiol group.
Uniqueness
The presence of both the pentyl and tetrahydrofuran-2-ylmethyl groups in 5-pentyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to other triazole derivatives. These groups can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-pentyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-2-3-4-7-11-13-14-12(17)15(11)9-10-6-5-8-16-10/h10H,2-9H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEXWUXILPCSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NNC(=S)N1CC2CCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.